molecular formula C16H14F3NO4 B349971 3,5-Dimethoxy-N-(4-(trifluoromethoxy)phenyl)benzamide CAS No. 876535-43-2

3,5-Dimethoxy-N-(4-(trifluoromethoxy)phenyl)benzamide

Cat. No.: B349971
CAS No.: 876535-43-2
M. Wt: 341.28g/mol
InChI Key: VKGUEHNBIHUWMI-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of methoxy groups at the 3 and 5 positions of the benzamide ring and a trifluoromethoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxy-N-(4-(trifluoromethoxy)phenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and 4-(trifluoromethoxy)aniline as the primary starting materials.

    Amide Formation: The carboxylic acid group of 3,5-dimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups may yield quinones, while reduction of the amide group results in the corresponding amine.

Scientific Research Applications

3,5-Dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-N-(4-(trifluoromethoxy)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Diethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide
  • 3,4-Dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide
  • Triflumuron

Uniqueness

3,5-Dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide is unique due to the specific positioning of its methoxy and trifluoromethoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

876535-43-2

Molecular Formula

C16H14F3NO4

Molecular Weight

341.28g/mol

IUPAC Name

3,5-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide

InChI

InChI=1S/C16H14F3NO4/c1-22-13-7-10(8-14(9-13)23-2)15(21)20-11-3-5-12(6-4-11)24-16(17,18)19/h3-9H,1-2H3,(H,20,21)

InChI Key

VKGUEHNBIHUWMI-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC

Origin of Product

United States

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